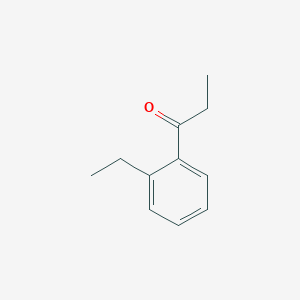

1-(2-Ethylphenyl)propan-1-one

Vue d'ensemble

Description

The compound 1-(2-Ethylphenyl)propan-1-one is a chemical entity that can be associated with various research areas, including organic synthesis and material science. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, molecular structures, and properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions. For instance, the synthesis of 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one was achieved using 4-methoxy-2-hydroxyacetophenone and 4-ethylbenzaldehyde solutions . Similarly, ethyl-2-(p-ethoxyphenyl) propenoate was synthesized from phenetole via Friedel-Crafts reaction and Wittig G reaction, indicating the use of classical organic reactions in the synthesis of such compounds . These methods could potentially be adapted for the synthesis of 1-(2-Ethylphenyl)propan-1-one by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(2-Ethylphenyl)propan-1-one has been characterized using techniques like X-ray diffraction. For example, the crystal structure of 1-(4-ethoxyphenyl)-3-(4-methylphenyl) prop-2en-1-one was determined to be in the monoclinic crystal system . The molecular structure of 3-Ethylindan-1-one, another related compound, consists of an approximately planar indanone core with an ethyl group protruding from this plane . These findings suggest that 1-(2-Ethylphenyl)propan-1-one may also exhibit a planar structure with substituents affecting its overall conformation.

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to 1-(2-Ethylphenyl)propan-1-one can be inferred from their functional groups. For instance, the presence of a propenoate group in ethyl-2-(p-ethoxyphenyl) propenoate suggests potential reactivity in Michael addition or polymerization reactions . The ketone functionality in these compounds is also reactive towards nucleophiles in condensation reactions. The specific reactivity of 1-(2-Ethylphenyl)propan-1-one would depend on the presence and position of substituents on the aromatic ring and the ketone group.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. The crystal structure analysis of similar compounds provides insights into their solid-state properties, such as melting points and solubility. For example, the crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, can influence these properties . The presence of an ethyl group and a ketone in 1-(2-Ethylphenyl)propan-1-one would affect its boiling point, density, and refractive index. Spectroscopic techniques like NMR, IR, and mass spectrometry are typically used to characterize these compounds and confirm their structures .

Applications De Recherche Scientifique

Application Summary

“1-(2-Ethylphenyl)propan-1-one” is a synthetic cathinone . Synthetic cathinones are one of the most numerous and widespread groups among novel psychoactive substances (NPS) . They pose a significant threat to the health and lives of their users .

Methods of Application or Experimental Procedures

Various online databases such as PubMed, Google Scholar, and databases of government agencies including those involved in early warning systems, are used in search of reports on the identification of newly emerging synthetic cathinones . In addition, threads on various forums created by users of these drugs are searched for reports on the effects of these new substances .

Results or Outcomes

29 synthetic cathinones were identified that have been detected for the first time from early 2019 to mid-2022 . Some of these new agents already posed a threat, as the first cases of poisonings, including fatal ones, have been reported . Most of the newly developed synthetic cathinones can be seen as analogs and replacements for once-popular compounds that have been declining in popularity as a result of legislative efforts .

Propriétés

IUPAC Name |

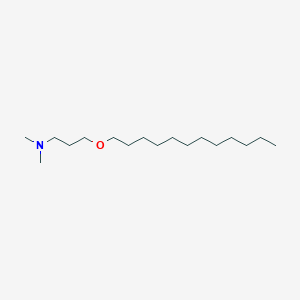

1-(2-ethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-3-9-7-5-6-8-10(9)11(12)4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESNKGBFZAPADB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342683 | |

| Record name | 2'-Ethylpropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Ethylpropiophenone | |

CAS RN |

16819-79-7 | |

| Record name | 2'-Ethylpropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dioxaspiro[4.5]decane](/img/structure/B92805.png)